molecular formula C11H14ClNOS B1493289 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one CAS No. 2092464-05-4

2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one

Cat. No.: B1493289
CAS No.: 2092464-05-4
M. Wt: 243.75 g/mol
InChI Key: OXHRSTXDQQGDDD-UHFFFAOYSA-N
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Description

2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is a chemical compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

The synthesis of 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 6,7-dihydrothieno[3,2-c]pyridine with a chlorinating agent such as thionyl chloride, followed by the introduction of a butanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Scientific Research Applications

2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one involves its interaction with specific molecular targets such as kinases. The thieno[3,2-c]pyridine core allows the compound to bind to the ATP-binding site of kinases, inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one include other thieno[3,2-c]pyridine derivatives These compounds share the thieno[3,2-c]pyridine core but differ in their substituents, which can affect their chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-2-9(12)11(14)13-5-3-10-8(7-13)4-6-15-10/h4,6,9H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHRSTXDQQGDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=C(C1)C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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